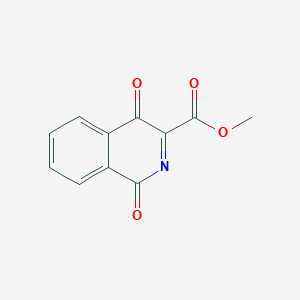![molecular formula C10H6Cl2F2O3 B12341558 (E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12341558.png)
(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a prop-2-enoic acid moiety substituted with dichloro and difluoromethoxy groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid typically involves several steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The process generally involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and high throughput.
化学反応の分析
Types of Reactions
(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved.
科学的研究の応用
(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function and activity .
類似化合物との比較
Similar Compounds
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.
Sulfur compounds: Compounds containing sulfur that exhibit similar reactivity patterns.
Uniqueness
(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid is unique due to its specific combination of dichloro and difluoromethoxy substituents, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H6Cl2F2O3 |
|---|---|
分子量 |
283.05 g/mol |
IUPAC名 |
(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-1-5(2-4-7(15)16)8(12)9(6)17-10(13)14/h1-4,10H,(H,15,16)/b4-2+ |
InChIキー |
YHAWDEOEGZQFQF-DUXPYHPUSA-N |
異性体SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)Cl)OC(F)F)Cl |
正規SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)Cl)OC(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12341512.png)
![(8S)-2-chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341520.png)
![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12341530.png)


![4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one](/img/structure/B12341534.png)
![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B12341540.png)
![2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12341546.png)

![(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12341563.png)
